2,5-Dichloro-3-fluoropyridine CAS number
2,5-Dichloro-3-fluoropyridine CAS number
An In-Depth Technical Guide to 2,5-Dichloro-3-fluoropyridine
This guide provides a comprehensive technical overview of 2,5-Dichloro-3-fluoropyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and safety protocols, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.
2,5-Dichloro-3-fluoropyridine is a polysubstituted aromatic heterocycle. The strategic placement of two chlorine atoms and one fluorine atom on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable building block in the synthesis of more complex molecules. Its formal IUPAC name is 2,5-dichloro-3-fluoropyridine, and its Chemical Abstracts Service (CAS) number is 103999-77-5 .[1][2]
The presence of electron-withdrawing halogen atoms significantly influences the electron density of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic substitution reactions. The fluorine atom, in particular, is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and bioavailability.
Table 1: Physicochemical Properties of 2,5-Dichloro-3-fluoropyridine
| Property | Value | Source |
| CAS Number | 103999-77-5 | [1][2] |
| Molecular Formula | C₅H₂Cl₂FN | [1][2] |
| Molecular Weight | 165.98 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 54-56°C | [3] |
| Boiling Point | 172.3°C | [3] |
| InChI Key | UMURTAGJSLLLMZ-UHFFFAOYSA-N | [1][2] |
Synthesis Pathway and Protocol
A novel and cost-effective method for synthesizing 2,5-Dichloro-3-fluoropyridine has been developed to avoid the use of expensive starting materials like 2,3,5-trichloropyridine.[4] This process achieves a high total yield of over 67% through a two-step reaction sequence.[4]
The causality behind this synthetic choice is rooted in economic and practical efficiency. The starting material, 2,5-dichloro-nicotinamide, is more accessible, and the reagents used are standard in industrial chemistry, thus reducing the overall cost of production.[4]
Caption: Synthesis workflow for 2,5-Dichloro-3-fluoropyridine.
Experimental Protocol
Step 1: Hofmann Degradation to Synthesize 2,5-Dichloro-3-aminopyridine
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Prepare a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).
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Under controlled temperature conditions, introduce 2,5-dichloro-nicotinamide to the hypohalite solution.
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The Hofmann degradation reaction proceeds, converting the amide group into a primary amine.
-
Upon completion, isolate and purify the resulting 2,5-dichloro-3-aminopyridine. This protocol is self-validating as the purity of the intermediate can be confirmed via standard analytical techniques (NMR, GC-MS) before proceeding.
Step 2: Diazotization and Fluorination
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Dissolve the 2,5-dichloro-3-aminopyridine from Step 1 in fluoboric acid (HBF₄).
-
Cool the mixture and add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium tetrafluoroborate salt. The temperature must be kept low to prevent premature decomposition of the diazonium salt.
-
Isolate the diazonium salt intermediate.
-
Gently heat the salt. This induces thermal decomposition, releasing nitrogen gas and yielding the final product, 2,5-Dichloro-3-fluoropyridine.[4] The purity of the final product is then verified.
Applications in Drug Development and Agrochemicals
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific arrangement of chloro and fluoro substituents in 2,5-Dichloro-3-fluoropyridine makes it a versatile precursor for creating complex, biologically active molecules.
-
Pharmaceutical Synthesis: The chlorine atoms at positions 2 and 5 serve as reactive sites for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the strategic introduction of various functional groups to build a molecular scaffold. The fluorine at position 3 is often retained in the final drug candidate to enhance its pharmacological profile, including metabolic stability and binding affinity.[7] While specific drugs containing this exact moiety are proprietary, its structural motifs are found in compounds targeting a range of conditions.[5][7]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to synthesize novel herbicides and insecticides.[3][6] The halogenated pyridine core is a common feature in many crop protection agents.
Caption: Role as a key intermediate in complex molecule synthesis.
Safety, Handling, and Storage
2,5-Dichloro-3-fluoropyridine is a hazardous substance that requires careful handling in a controlled laboratory environment.[2][8]
GHS Hazard Classification:
-
H332: Harmful if inhaled.[1]
The signal word for this chemical is "Warning".[1]
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[9]
-
Wash hands thoroughly after handling.[9]
Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
First-Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.[8][9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
If on Skin: Wash off with plenty of soap and water. If irritation persists, get medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
References
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-
2,5-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 10964877. PubChem. [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
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2,5-Dichloro-3-fluoropyridine. MySkinRecipes. [Link]
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Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Tejix. [Link]
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2,3-DICHLORO-5-FLUOROPYRIDINE | CAS 185985-40-4. Matrix Fine Chemicals. [Link]
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PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE. WIPO Patentscope. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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2-Fluoro-3,5-dichloropyridine. Chemdad. [Link]
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